molecular formula C17H16FN3O B3127341 2-Fluoro-N-(1-(5-methyl-1H-1,3-benzimidazol-2-yl)ethyl)benzenecarboxamide CAS No. 338410-65-4

2-Fluoro-N-(1-(5-methyl-1H-1,3-benzimidazol-2-yl)ethyl)benzenecarboxamide

Cat. No.: B3127341
CAS No.: 338410-65-4
M. Wt: 297.33 g/mol
InChI Key: UQVBQPPVDIMUCF-UHFFFAOYSA-N
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Description

2-Fluoro-N-(1-(5-methyl-1H-1,3-benzimidazol-2-yl)ethyl)benzenecarboxamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-(1-(5-methyl-1H-1,3-benzimidazol-2-yl)ethyl)benzenecarboxamide typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Fluoro Group: The fluoro group can be introduced via nucleophilic aromatic substitution using a suitable fluorinating agent.

    Amide Bond Formation: The final step involves the formation of the amide bond between the benzimidazole derivative and the fluoro-substituted benzoic acid derivative using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups present in the compound, resulting in the corresponding amines or alcohols.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole amines.

Scientific Research Applications

2-Fluoro-N-(1-(5-methyl-1H-1,3-benzimidazol-2-yl)ethyl)benzenecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.

    Medicine: It is being investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-Fluoro-N-(1-(5-methyl-1H-1,3-benzimidazol-2-yl)ethyl)benzenecarboxamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, modulating their activity. The fluoro group enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-N-(1-(5-methyl-1H-1,3-benzimidazol-2-yl)ethyl)benzenesulfonamide
  • 2-Fluoro-N-(1-(5-methyl-1H-1,3-benzimidazol-2-yl)ethyl)benzamide

Uniqueness

Compared to similar compounds, 2-Fluoro-N-(1-(5-methyl-1H-1,3-benzimidazol-2-yl)ethyl)benzenecarboxamide has a unique combination of the fluoro group and the benzimidazole core, which enhances its biological activity and chemical stability. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-fluoro-N-[1-(6-methyl-1H-benzimidazol-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O/c1-10-7-8-14-15(9-10)21-16(20-14)11(2)19-17(22)12-5-3-4-6-13(12)18/h3-9,11H,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVBQPPVDIMUCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(C)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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